

Introduction: The Isatin Scaffold and its Strategic Importance

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Compound of Interest

Compound Name:	4-Bromo-1-methylindoline-2,3-dione
CAS No.:	884855-67-8
Cat. No.:	B1517590

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The indoline-2,3-dione, commonly known as isatin, represents a cornerstone heterocyclic scaffold in medicinal chemistry and synthetic organic chemistry. Its unique structural features, including a vicinal dicarbonyl system and an aromatic ring, provide a versatile platform for chemical modification. Isatin and its derivatives are recognized as "privileged structures," frequently appearing in molecules with a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties[1][2][3].

This guide focuses on a specific and highly valuable derivative: **4-Bromo-1-methylindoline-2,3-dione**. The introduction of a bromine atom at the C4-position and a methyl group at the N1-position significantly influences the molecule's electronic properties and reactivity. The N-methylation prevents competing reactions at the indole nitrogen, directing reactivity towards the dicarbonyl core. The C4-bromo substituent not only modulates the biological activity through steric and electronic effects but also serves as a crucial synthetic handle for advanced molecular elaboration, particularly through metal-catalyzed cross-coupling reactions. This makes **4-Bromo-1-methylindoline-2,3-dione** a pivotal intermediate for the construction of complex molecular architectures in drug discovery programs.

Core Chemical and Physical Properties

A precise understanding of the physicochemical properties of **4-Bromo-1-methylindoline-2,3-dione** is fundamental for its application in research and development. These properties dictate its handling, solubility, and behavior in reaction media.

Property	Value	Source
IUPAC Name	4-Bromo-1-methylindole-2,3-dione	N/A
Synonyms	4-Bromo-N-methylisatin	[4]
CAS Number	884855-67-8	[5][6]
Molecular Formula	C ₉ H ₆ BrNO ₂	[4]
Molecular Weight	240.05 g/mol	[4]
Appearance	Typically a solid (color may vary)	
Canonical SMILES	<chem>CN1C2=C(C(=C(C=C2)Br)C1=O)C(=O)</chem>	[4]
InChI Key	SDRBNKIRHLSRQD-UHFFFAOYSA-N	[4]

Spectroscopic Profile

Spectroscopic analysis is essential for the structural confirmation and purity assessment of **4-Bromo-1-methylindoline-2,3-dione**. While a complete, published spectrum for this specific isomer is not readily available in the provided search results, the expected data can be inferred from closely related analogs like 1-methylindoline-2,3-dione[7].

Technique	Expected Key Features	Rationale & Comparative Data
¹ H NMR	Aromatic protons (3H) in the δ 7.0-8.0 ppm range; a singlet for the N-methyl group (3H) around δ 3.2 ppm.	The ¹ H NMR of the parent 1-methylindoline-2,3-dione shows aromatic signals between δ 6.89-7.63 ppm and an N-methyl singlet at δ 3.24 ppm[7]. The electron-withdrawing bromine at C4 would further deshield adjacent protons, shifting them downfield.
¹³ C NMR	Two carbonyl carbons (>158 ppm); aromatic carbons in the δ 110-150 ppm range; N-methyl carbon around δ 26 ppm.	For 1-methylindoline-2,3-dione, carbonyl carbons appear at δ 183.30 and 158.18 ppm, and the N-methyl carbon is at δ 26.18 ppm[7]. The C4-Br bond would result in a carbon signal in the aromatic region with a lower chemical shift due to the heavy atom effect.
IR (KBr)	Strong C=O stretching frequencies around 1720-1740 cm ⁻¹ ; C-Br stretching in the fingerprint region.	The parent compound exhibits strong carbonyl peaks at 1722 cm ⁻¹ and 1605 cm ⁻¹ [7].
Mass Spec. (ESI+)	[M+H] ⁺ peak at m/z ~240/242 in a ~1:1 ratio.	This characteristic isotopic pattern is definitive for the presence of a single bromine atom.

Synthesis and Reactivity: A Chemist's Perspective

The synthetic utility of **4-Bromo-1-methylindoline-2,3-dione** stems from its predictable reactivity and the strategic placement of its functional groups.

Synthetic Strategy

A common and effective route to N-substituted isatins involves the direct functionalization of a pre-formed isatin core. The synthesis of **4-Bromo-1-methylindoline-2,3-dione** can be logically achieved via the N-methylation of 4-bromoisatin. This approach is often preferred as it avoids potential side reactions that could occur during the bromination of N-methylisatin.

Caption: A generalized workflow for the synthesis of **4-Bromo-1-methylindoline-2,3-dione**.

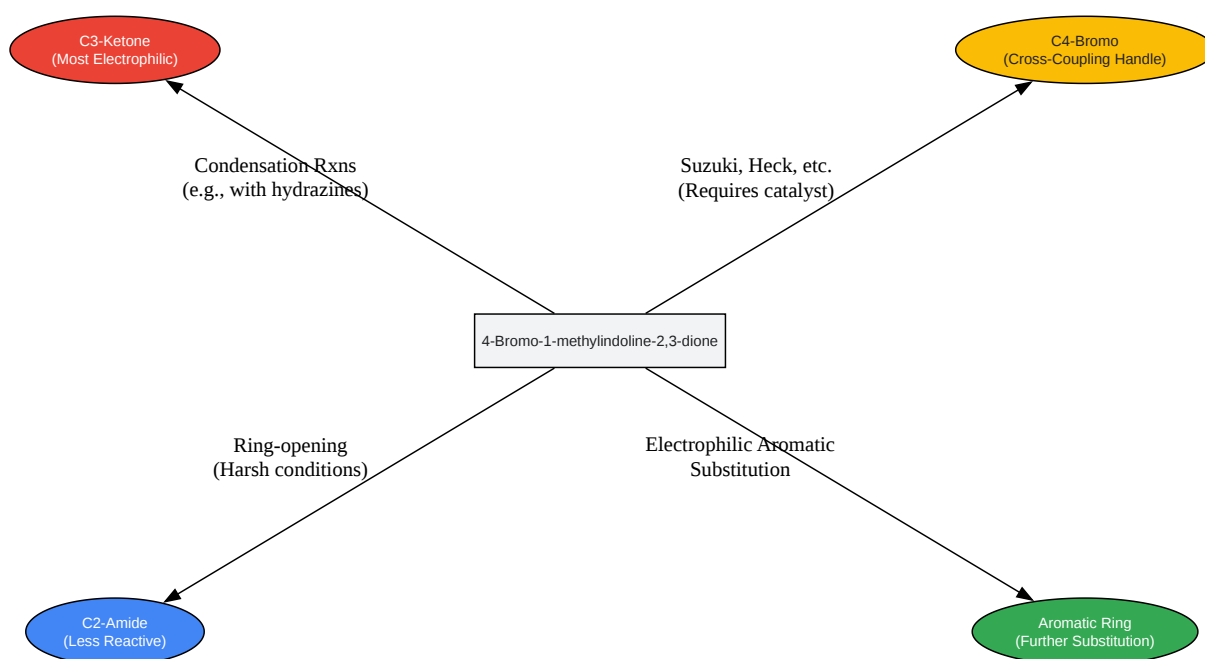
Detailed Experimental Protocol: N-Methylation of 4-Bromoisatin

Causality: This protocol employs a standard SN2 reaction at the indole nitrogen. Potassium carbonate is a mild and effective base for deprotonating the N-H of isatin, which is acidic due to the adjacent electron-withdrawing carbonyl groups. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this type of reaction, facilitating the dissolution of the reactants and promoting the nucleophilic attack.

- **Setup:** To a dry round-bottom flask equipped with a magnetic stirrer, add 4-bromoisatin (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
- **Solvent Addition:** Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon).
- **Reagent Addition:** Stir the suspension at room temperature for 15 minutes. Add methyl iodide (1.2 eq) dropwise to the mixture.
- **Reaction:** Heat the reaction mixture to 50-60 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
- **Workup:** After cooling to room temperature, pour the reaction mixture into ice-water. A precipitate will form.
- **Purification:** Collect the solid product by vacuum filtration, wash thoroughly with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure **4-Bromo-1-methylindoline-2,3-dione**.

Chemical Reactivity

The reactivity of **4-Bromo-1-methylindoline-2,3-dione** is dominated by three key regions: the C3-ketone, the C2-amide carbonyl, and the C4-bromo substituent on the aromatic ring.



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Caption: Key reactive sites on the **4-Bromo-1-methylindoline-2,3-dione** scaffold.

- **C3-Ketone**: This is the most electrophilic center and the primary site for nucleophilic attack. It readily undergoes condensation reactions with a variety of nucleophiles. For instance, reaction with hydrazines or thiosemicarbazides yields hydrazones and thiosemicarbazones,

respectively, which are common intermediates in the synthesis of novel heterocyclic systems and potential anticancer agents[8].

- **C4-Bromo Substituent:** This is arguably the most strategic functional group for drug development professionals. The C-Br bond provides a site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). This allows for the direct and modular installation of diverse aryl, alkyl, and amine groups, enabling rapid exploration of the chemical space around the isatin core to optimize biological activity.
- **Aromatic Ring:** The benzene ring can undergo further electrophilic aromatic substitution, although the existing substituents (bromo and the dione system) are deactivating, typically requiring forcing conditions.

Applications in Drug Discovery

The utility of **4-Bromo-1-methylindoline-2,3-dione** extends beyond its interesting chemistry; it is a validated building block for the synthesis of pharmacologically active compounds.

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